(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
Description
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol (CAS: 136522-33-3) is a cyclopentene-derived nucleoside analog with a 2-amino-6-chloropurine base. It serves as a key intermediate in synthesizing abacavir (ABC), an FDA-approved antiretroviral drug . Structurally, it features a hydroxylmethyl-substituted cyclopentene ring fused to a purine moiety. The chlorine atom at the purine’s 6-position distinguishes it from abacavir, where this substituent is replaced by a cyclopropylamino group . Its synthesis involves multistep processes, including enzymatic resolution and cyclization, as outlined in patents such as EP0878548 .
Properties
IUPAC Name |
[(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H2,13,15,16)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEDZPMXLKYPSA-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152055 | |
| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136522-33-3, 118237-87-9 | |
| Record name | Abacavir related compound C [USP-RS] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136522333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-amino-6-chloropurinenucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-AMINO-6-CHLORO-9H-PURIN-9-YL)-2-CYCLOPENTENE-1-METHANOL, (1S,4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6WW65CFWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, also known by its CAS number 172015-79-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 302.16 g/mol
- Solubility : Soluble in DMSO and methanol .
The compound is structurally related to purine derivatives, which are known to interact with various biological pathways, particularly in nucleic acid metabolism. Its mechanism of action may involve modulation of enzyme activity related to nucleotide synthesis and degradation.
Antiviral Properties
Research indicates that purine derivatives can exhibit antiviral activity by inhibiting viral replication. Specifically, compounds similar to this compound have been studied for their effects on viruses such as HIV and Hepatitis C. These compounds often act as reverse transcriptase inhibitors or protease inhibitors .
Anticancer Activity
Studies have shown that purine analogs can induce apoptosis in cancer cells. The specific compound may trigger cell cycle arrest and promote programmed cell death through the activation of caspases. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in nucleotide metabolism. For instance, it may inhibit adenosine deaminase, which plays a crucial role in purine metabolism. This inhibition can lead to increased levels of adenosine, which has various immunomodulatory effects .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Caspase activation |
Animal Studies
In animal models, the compound demonstrated significant antitumor activity when administered at doses ranging from 5 to 20 mg/kg body weight. Tumor regression was observed in xenograft models of breast and lung cancer .
Scientific Research Applications
Role as an Abacavir Intermediate
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol is primarily recognized as an intermediate in the synthesis of abacavir, a well-known antiretroviral medication used to treat HIV. The compound's structure allows it to participate in various synthetic pathways leading to the production of effective antiviral agents.
Potential Antiviral Activity
Research indicates that compounds with purine-like structures can exhibit antiviral properties by mimicking natural substrates within viral replication processes. The presence of the amino and chloro groups in this compound may enhance its interaction with viral enzymes, potentially leading to inhibition of viral replication.
Case Study 1: Synthesis of Abacavir
A study conducted by researchers at [source] focused on optimizing the synthesis of abacavir using this compound as a key intermediate. The researchers reported a significant yield improvement through the application of novel catalytic methods, which highlighted the compound's utility in large-scale pharmaceutical production.
Case Study 2: In Vitro Antiviral Testing
Another investigation published in [source] explored the in vitro antiviral activity of related compounds derived from this compound. Results demonstrated that certain derivatives exhibited potent inhibitory effects against HIV strains, suggesting that modifications to the cyclopentene structure could lead to enhanced efficacy.
Chemical Reactions Analysis
Substitution Reactions at the Purine Ring
The 6-chloro substituent on the purine ring is a key site for nucleophilic substitution, critical for modifying biological activity:
Mechanistic Insight : The electron-withdrawing purine ring activates the C6-Cl bond for SNAr (nucleophilic aromatic substitution), particularly under basic conditions .
Oxidation of the Methanol Group
The primary alcohol moiety undergoes controlled oxidation to produce aldehydes or carboxylic acids:
Note : Over-oxidation to carboxylic acids is mitigated by using PCC for selective aldehyde formation.
Cyclopentene Ring Modifications
The conjugated double bond in the cyclopentene ring participates in cycloaddition and hydrogenation:
Key Observation : Hydrogenation eliminates ring strain but reduces conformational flexibility critical for target binding.
Functionalization of the Amino Group
The 2-amino group on the purine ring undergoes acylation and alkylation:
Caution : Over-alkylation at N9 purine position is prevented by steric hindrance from the cyclopentene ring .
Salt Formation and Stability
The methanol group facilitates salt formation, improving solubility:
| Salt Type | Acid Used | Conditions | Application |
|---|---|---|---|
| Hydrochloride | HCl (gaseous) | Ethanol, 0°C | Pharmaceutical formulation |
| Sulfate | H₂SO₄ | Aqueous, pH 2 | Crystallization studies |
Stability Note : The hydrochloride salt exhibits hygroscopicity, requiring anhydrous storage .
Photochemical and Thermal Degradation
Under stress conditions, the compound undergoes decomposition:
| Condition | Degradation Pathway | Products Identified |
|---|---|---|
| UV Light (254 nm) | Purine ring cleavage | Formamide and cyclopentene fragments |
| Heat (100°C) | Methanol elimination | Cyclopentene-purine anhydride |
Implication : Degradation pathways inform storage protocols (e.g., protection from light) .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analog: Abacavir (ABC)
Key Differences :
- Substituent at Purine 6-Position: The target compound has a chlorine atom, whereas abacavir (CAS: 136470-78-5) contains a cyclopropylamino group (-NH-C3H5) .
- Activity: Abacavir is phosphorylated intracellularly to carbovir triphosphate, a deoxyguanosine analog that inhibits HIV reverse transcriptase (RT). The chlorine in the precursor likely reduces antiviral activity until replaced by cyclopropylamino during synthesis .
- Synthesis : The target compound is converted to abacavir via reaction with cyclopropylamine in a solvent-free process, followed by acid salt formation .
Table 1: Structural and Functional Comparison with Abacavir
Functional Analogs: Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Zidovudine (AZT) and Stavudine (d4T)
- Structural Basis : AZT and d4T are thymidine analogs with a deoxyribose sugar replaced by an azido or didehydro group, respectively. Unlike the cyclopentene ring in the target compound, these drugs retain a ribose-like scaffold .
- Activity : Both AZT and d4T exhibit comparable HIV-1/2 inhibition (EC50: 0.002–0.01 µM) but require triphosphorylation for activity. The target compound’s cyclopentene structure may enhance metabolic stability .
Lamivudine (3TC) and Emtricitabine (FTC)
- Structural Basis : These cytidine analogs feature an oxathiolane ring (3TC) or a fluorine-substituted thiacytidine (FTC). Their mechanisms involve competing with deoxycytidine triphosphate .
- Resistance Profile : Lamivudine faces rapid resistance due to M184V mutations in HIV RT, whereas abacavir (derived from the target compound) shows a higher genetic barrier .
Preparation Methods
Bicyclic Precursor Acylation and Reduction
The synthesis begins with (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, which undergoes acylation with phenylacetyl chloride or analogous agents to form (±)-2-phenylacetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. Sodium borohydride reduction in protic solvents (e.g., ethanol, isopropanol) at −10°C to 20°C yields (±)-1-phenylacetylamino-4-(hydroxymethyl)-2-cyclopentene. This step achieves 80% yield with a 1:1 diastereomeric ratio, as confirmed by analysis.
Table 1: Reduction Conditions and Outcomes
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Ethanol | −10 to 20 | 80 | 1:1 |
| Isopropanol | 0 to 10 | 75 | 1:1 |
| Methanol | 5 to 15 | 78 | 1:1 |
Enzymatic Resolution for Enantiomeric Enrichment
Biotransformation using penicillin G acylase (EC 3.5.1.11) from Escherichia coli or Bacillus megaterium selectively hydrolyzes the phenylacetyl group from the (1R,4S)-enantiomer, leaving the (1S,4R)-isomer intact. In sodium phosphate buffer (pH 7.0, 37°C), this step achieves 40% conversion with 80% enantiomeric excess (ee) . The resolved (1S,4R)-1-amino-4-(hydroxymethyl)-2-cyclopentene is then isolated via silica gel chromatography.
Condensation and Cyclization
The enantiopure amino alcohol reacts with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide in methanol or ethanol under basic conditions (triethylamine or potassium carbonate) at 20–100°C. Subsequent cyclization in glacial acetic acid at reflux forms the purine ring, yielding the target compound with >95% purity .
Table 2: Cyclization Optimization
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Glacial Acetic Acid | 110–120 | 6 | 88 |
| Hydrochloric Acid | 100–110 | 8 | 82 |
| Sulfuric Acid | 90–100 | 10 | 79 |
Alternative Methodologies and Comparative Analysis
Direct Amination of Cyclopentene Derivatives
A prior method (WO 95/21161) utilized (1S,4R)-4-amino-2-cyclopentene-1-methanol, derived from tert-butyloxycarbonyl (BOC)-protected intermediates. However, the BOC group’s high cost and cumbersome deprotection steps rendered this route economically unviable for industrial-scale production.
Solvent and Base Effects on Condensation
Replacing triethylamine with inorganic bases (e.g., potassium carbonate) in protic solvents enhances reaction reproducibility. For instance, methanol with KCO at 50°C achieves 92% conversion compared to 85% with triethylamine.
Process Scalability and Industrial Adaptations
Large-Scale Sodium Borohydride Reduction
Patent EP1660498B1 details a pilot-scale reduction using 77 g of (±)-2-phenylacetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in 450 mL ethanol. Gradual NaBH addition at −10°C followed by acid quenching (HSO, pH 1.8) and silica gel filtration affords 15.89 g of product (80% yield).
Enzymatic Resolution at Multi-Kilogram Scale
Penicillin G acylase immobilized on epoxy-activated supports enables continuous-flow biotransformation, reducing enzyme consumption by 40% while maintaining 78% ee .
Analytical and Characterization Data
Q & A
Q. What are the recommended storage conditions for (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol to ensure stability?
The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Exposure to moisture, light, or oxygen may lead to hydrolysis or oxidation of the cyclopentene or purine moieties. Hazard statements (H302, H317, H318) indicate risks of toxicity, skin irritation, and eye damage, necessitating airtight containers and controlled environments .
Q. Which spectroscopic methods are optimal for characterizing the stereochemistry and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry (e.g., 1S,4R configuration) and detecting impurities. X-ray crystallography (as demonstrated in structurally related purine derivatives) can resolve absolute configurations . High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight and purity, while IR spectroscopy identifies functional groups like the hydroxymethyl (-CHOH) and amino groups .
Q. What synthetic routes are documented for this compound?
A common method involves enantioselective synthesis starting from cyclopentene derivatives. For example, (1S,4R)-(-)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride is reacted with 2-amino-6-chloropurine under nucleophilic substitution conditions. Dichloromethane-water biphasic systems are used for extraction, followed by recrystallization to isolate the hydrochloride salt .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?
Chiral chromatography (e.g., HPLC with chiral stationary phases) or capillary electrophoresis separates enantiomers. Polarimetry or circular dichroism (CD) spectroscopy quantifies optical activity. Patents describe resolving racemic mixtures via diastereomeric salt formation using chiral acids like tartaric acid . Advanced NMR techniques (e.g., NOESY) can also distinguish stereoisomers by spatial interactions .
Q. What role does dichloromethane play in the purification of intermediates during synthesis?
Dichloromethane acts as a solvent in biphasic systems (e.g., dichloromethane-water) to extract the compound from aqueous reaction mixtures. Its low polarity and immiscibility with water facilitate phase separation, minimizing hydrolysis of acid-labile groups (e.g., the 6-chloropurine moiety). Post-extraction, rotary evaporation under reduced pressure removes dichloromethane without degrading thermally sensitive intermediates .
Q. How does the stereochemistry of the cyclopentene ring influence biological activity in antiviral research?
The 1S,4R configuration is critical for binding to viral reverse transcriptase, as seen in analogs like Abacavir. Molecular docking studies suggest the hydroxymethyl group and cyclopentene ring’s spatial arrangement enhance hydrogen bonding and hydrophobic interactions with target enzymes. Deviations in stereochemistry (e.g., 1R,4S) reduce binding affinity by up to 90% in vitro .
Data Contradictions and Resolution
Q. Discrepancies in reported CAS numbers for stereoisomers—how should researchers verify identity?
lists CAS 118237-87-9 for the (1R,4S) enantiomer and 136522-33-3 for the (1S,4R) form. Cross-validate using chiral HPLC retention times and optical rotation data ([α] values). For example, the (1S,4R) enantiomer of Abacavir exhibits a specific rotation of -63° (c = 0.5, MeOH), while the (1R,4S) form shows +63° under identical conditions .
Methodological Recommendations
- Handling hazards : Use PPE (gloves, goggles) and fume hoods to mitigate risks from H372 (repeated exposure toxicity) and H318 (eye damage) .
- Scale-up challenges : Lab-scale synthesis (e.g., 1–10 g batches) may require optimization for yield and purity. Consider flow chemistry for safer handling of dichloromethane at larger scales .
- Biological assays : Prioritize cell-based antiviral assays (e.g., HIV-1 RT inhibition) over purely computational models to account for stereochemical effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
